molecular formula C21H18N6O B357372 3-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER CAS No. 921135-39-9

3-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER

Cat. No.: B357372
CAS No.: 921135-39-9
M. Wt: 370.4g/mol
InChI Key: KVCSRRXRWUEPPC-UHFFFAOYSA-N
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Description

3-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with pyridinyl and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . This is followed by further cyclization and substitution reactions to introduce the pyridinyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted reactions and Cu-catalyzed reactions are often employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to selectively bind to and inhibit the activity of phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER lies in its specific substitution pattern and the presence of the phenyl methyl ether group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

921135-39-9

Molecular Formula

C21H18N6O

Molecular Weight

370.4g/mol

IUPAC Name

10-(3-methoxyphenyl)-11,12-dimethyl-4-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6O/c1-13-14(2)27(16-7-4-8-17(10-16)28-3)20-18(13)21-24-19(25-26(21)12-23-20)15-6-5-9-22-11-15/h4-12H,1-3H3

InChI Key

KVCSRRXRWUEPPC-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CN=CC=C4)C5=CC(=CC=C5)OC)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CN=CC=C4)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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